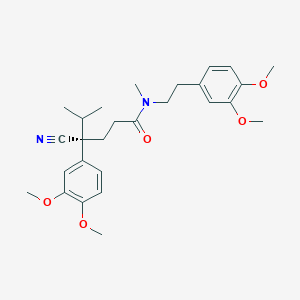

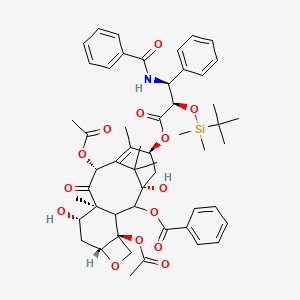

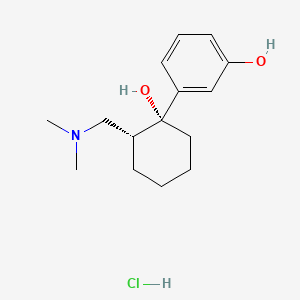

(S)-Verapamilamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would include a detailed overview of the compound, its known uses, and its significance in its field of study.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and stability.Applications De Recherche Scientifique

Cardiovascular Applications : Verapamil is well-established in the treatment of cardiac arrhythmias and hypertension. It acts as a calcium channel blocker, reducing intracellular free calcium concentrations, causing vasodilation and depressing myocardial contractility and electrical activity in the atrioventricular and sinoatrial nodes (McTavish & Sorkin, 1989).

Stroke Therapy : A study suggests that verapamil could be used as adjunctive therapy to mitigate the damaging effect of tPA in hyperglycemic stroke. However, more research is needed to confirm its benefits in stroke therapy (Ismael & Ishrat, 2022).

Cancer Chemotherapy : Verapamil has been shown to augment the efficacy of antineoplastic agents in tumor cells resistant to accepted chemotherapeutic agents, possibly by inhibiting the ability of resistant cells to actively extrude chemotherapeutic agents (Simpson, 1985).

Treatment of Migraine : A double-blind, placebo-controlled crossover study found that verapamil significantly reduced both the frequency and duration of chronic migraine headaches (Markley, Cheronis & Piepho, 1984).

Multidrug Resistance in Tumors : Verapamil has been demonstrated to reverse multidrug resistance in tumor cells by increasing drug retention through interaction with an outward drug transporter (Safa, 1988).

Electrochemical Analysis : A novel method for the electrochemical determination of Verapamil, enhancing its sensitivity for detection, has been developed, suggesting its potential application in clinical diagnostics (Chen, Tsao, Chuang & Lin, 2013).

Psychiatric Disorders : Verapamil has been explored for its effects on neuropsychiatric disorders, although results have been varied and further research is necessary (Grebb, Shelton, Taylor & Bigelow, 1986).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas of interest for future study.

Propriétés

IUPAC Name |

(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,5-dimethylhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-19(2)27(18-28,21-9-11-23(32-5)25(17-21)34-7)14-12-26(30)29(3)15-13-20-8-10-22(31-4)24(16-20)33-6/h8-11,16-17,19H,12-15H2,1-7H3/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFOEFUGSOMTFC-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCC(=O)N(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Verapamilamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

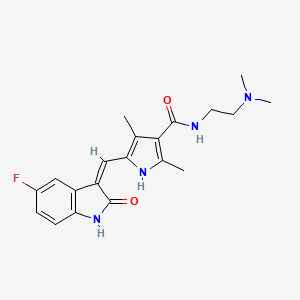

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)

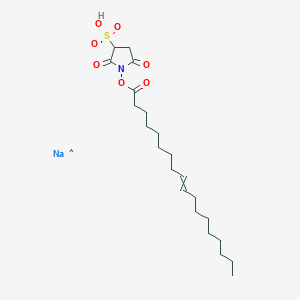

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride](/img/no-structure.png)

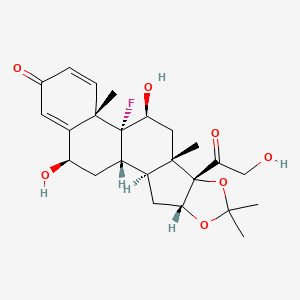

![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)

![(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1140650.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)